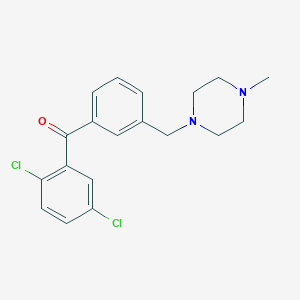

2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Descripción

2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic benzophenone derivative characterized by two chlorine substituents at positions 2 and 5 on one aromatic ring and a 4-methylpiperazinomethyl group at the 3' position on the second ring. This compound has garnered attention due to its structural similarity to bioactive benzophenones, such as selagibenzophenone B (a natural product with anticancer properties) and derivatives targeting neurological disorders . Its synthesis and structural validation have been critical in resolving discrepancies in earlier literature, where misassignment of substituent positions or functional groups led to confusion in activity profiles .

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-12-16(20)5-6-18(17)21/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCABMQVTJSYECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643447 | |

| Record name | (2,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-25-8 | |

| Record name | Methanone, (2,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzoyl chloride and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

Formation of Intermediate: The initial reaction between 2,5-dichlorobenzoyl chloride and 4-methylpiperazine leads to the formation of an intermediate compound.

Final Product: The intermediate is then subjected to further reaction steps, such as purification and crystallization, to obtain the final product, 2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone.

Industrial Production Methods

In an industrial setting, the production of 2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Batch or Continuous Processing: Depending on the scale of production, the process can be carried out in batch or continuous mode.

Purification Techniques: Techniques such as distillation, recrystallization, and chromatography are employed to purify the final product.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the product.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The benzophenone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can also participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for synthesizing diverse molecules and holds promise in drug discovery and materials science.

Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Piperazine Placement: The 3'-piperazinomethyl group may optimize spatial orientation for receptor interactions, as seen in Alzheimer’s therapeutics featuring similar motifs .

Functional Group Modifications in Benzophenones

Insights :

- The 4-methylpiperazine group confers basicity and hydrogen-bonding capacity, critical for cholinesterase inhibition in Alzheimer’s research .

- Chlorine substituents increase photostability compared to hydroxyl or methyl groups, as demonstrated in photolytic studies .

Physicochemical Stability

- Photostability: Benzophenones with electron-withdrawing groups (e.g., Cl) exhibit higher resistance to UV degradation than those with electron-donating groups (e.g., -OCH₃) . The target compound’s photostability likely falls between DHM-BP and BP in the hierarchy: DHM-BP > H-BP > HM-BP > BP > DH-BP > AcBP > EtBP > KP .

Actividad Biológica

Overview of 2,5-Dichloro-3'-(4-methylpiperazinomethyl) Benzophenone

This compound is a synthetic compound belonging to the benzophenone family, characterized by its dual chlorine substituents and a piperazine moiety. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential bioactive properties.

Benzophenones are known for their diverse biological activities, including:

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects against various bacteria and fungi. The presence of the piperazine group may enhance the interaction with microbial membranes.

- Antioxidant Activity : Certain benzophenones have shown the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Properties : Research indicates that benzophenone derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.

Case Studies and Research Findings

- Antimicrobial Studies : A study assessing the antimicrobial efficacy of several benzophenone derivatives found that compounds with similar structures to this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) in the low micromolar range.

- Cytotoxicity Assays : In vitro cytotoxicity assays performed on human cancer cell lines revealed that certain benzophenones could induce cell death at concentrations ranging from 10 to 50 µM. The specific effect of this compound remains to be fully elucidated but is hypothesized to follow similar patterns based on structural analogs.

- Pharmacological Profiles : Pharmacological evaluations have indicated that compounds containing the piperazine moiety often exhibit enhanced receptor binding affinity, potentially influencing neurotransmitter systems. This could suggest applications in neuropharmacology.

Data Table: Biological Activities of Related Benzophenone Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity (µM) |

|---|---|---|---|

| This compound | Moderate | Yes | 10 - 50 |

| 2',5-Dichloro-2-(methylamino)benzophenone | High | Yes | 5 - 30 |

| 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone | Moderate | Yes | 15 - 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.